Silver sulfite

Description

Significance of Silver Sulfite (B76179) in Contemporary Inorganic Chemistry and Electrochemistry

In contemporary inorganic chemistry, silver sulfite is recognized for its role as a precursor in the synthesis of other silver-containing materials and for its distinct chemical properties. It is a white crystalline solid that is sparingly soluble in water. chemister.runist.gov The compound's instability, particularly when exposed to heat or light, where it decomposes into silver dithionate (B1226804) and silver sulfate (B86663), presents unique challenges and opportunities for study. wikipedia.org

The electrochemical behavior of this compound has been a subject of significant investigation. Studies on the electroreduction kinetics of this compound complexes are crucial for applications in electroplating and the development of electrochemical sensors. researchgate.netresearchgate.net Research has shown that sulfite-based electrolytes containing silver complexes could offer a less toxic alternative to traditional cyanide-based solutions for silver deposition. researchgate.net The electrocrystallization of silver from these complexes involves complex stages that are being actively investigated to optimize the quality of the resulting silver deposits. researchgate.net

A notable application in electrochemistry is the development of solid sulfite ion-selective electrodes based on a silver/silver sulfite system. guidechem.com These electrodes offer a means for the direct measurement of sulfite ion concentrations in various aqueous environments, such as industrial and environmental samples. guidechem.com The performance of these sensors, including their sensitivity, response time, and durability, is an area of ongoing research and development. guidechem.com Furthermore, sulfite ions have been used as a reducing agent in the synthesis of silver nanoparticles, a process of significant interest in materials chemistry and nanotechnology. researchgate.net The controlled reduction of silver ions by sulfite allows for the formation of nanoparticles with specific sizes and shapes, which are crucial for their diverse applications. researchgate.net

Historical Perspectives on this compound Investigations

Early investigations into this compound primarily focused on its fundamental chemical and physical properties. In the early 20th century, researchers such as Baubigny (1910) reported on the solubility of this compound in water. nist.gov These foundational studies provided initial data on the compound's behavior in aqueous solutions.

Later, in the mid-20th century, more detailed studies on its solubility product were conducted by researchers like Chateau, Durante, and Hervier (1956). nist.gov These investigations were critical for understanding the thermodynamics of this compound precipitation and dissolution. The preparation of this compound has been consistently achieved through the reaction of a soluble silver salt, such as silver nitrate (B79036), with a sulfite source, like sodium sulfite, leading to its precipitation from the solution. wikipedia.org

The crystal structure of this compound was elucidated in the latter half of the 20th century. It was determined to have a monoclinic crystal system with the space group P2₁/c. wikipedia.orgwikipedia.org This structural information provided a deeper understanding of the arrangement of silver and sulfite ions in the solid state, which is fundamental to explaining its physical and chemical properties.

Current Research Frontiers and Emerging Directions for this compound

Current research on this compound is concentrated on leveraging its electrochemical properties for advanced applications and exploring its role in materials synthesis. A significant research frontier is the refinement of silver electrodeposition from sulfite-based electrolytes. researchgate.net The goal is to develop environmentally benign and efficient methods for producing high-quality silver coatings, which have applications in electronics and other industries. researchgate.net Investigations into the kinetics of the electroreduction of this compound complexes using advanced techniques like electrochemical impedance spectroscopy are providing deeper insights into the deposition mechanism. researchgate.netresearchgate.net

The development of robust and sensitive chemical sensors remains a key area of research. The use of this compound in solid-state sulfite ion-selective electrodes is being explored to create devices with improved mechanical strength, faster detection response, and lower detection limits for monitoring sulfite levels in various water systems. guidechem.com

Furthermore, the role of sulfites in the synthesis of nanomaterials continues to be an active area of investigation. The use of sulfite as a reducing agent for the synthesis of silver nanoparticles is being optimized to control particle size and distribution, which are critical for their catalytic, optical, and antibacterial applications. researchgate.net The study of the influence of reaction parameters, such as temperature and reactant concentrations, on the final nanoparticle characteristics is a key aspect of this research. researchgate.net

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Ag₂SO₃ | wikipedia.org |

| Molar Mass | 295.8 g/mol | chemister.ru |

| Appearance | White crystals | chemister.ruwikipedia.org |

| Melting Point | 100 °C (decomposes) | chemister.ruwikipedia.org |

| Solubility in Water | 4.6 mg/L (20 °C) | wikipedia.org |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/c | wikipedia.org |

| Lattice Constants | a = 4.6507 Å, b = 7.891 Å, c = 11.173 Å | wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

13465-98-0 |

|---|---|

Molecular Formula |

AgH2O3S |

Molecular Weight |

189.95 g/mol |

IUPAC Name |

silver;sulfurous acid |

InChI |

InChI=1S/Ag.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |

InChI Key |

IHLYQLFSHHBCFS-UHFFFAOYSA-N |

SMILES |

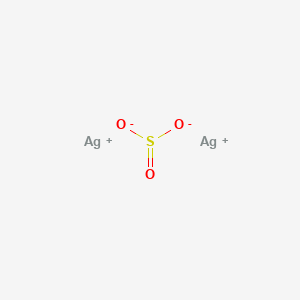

[O-]S(=O)[O-].[Ag+].[Ag+] |

Canonical SMILES |

OS(=O)O.[Ag] |

Other CAS No. |

13465-98-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis Methodologies for Silver Sulfite Compounds

Precipitation-Based Synthesis of Silver Sulfite (B76179)

The most common method for synthesizing silver sulfite is through precipitation reactions. This technique involves the mixing of aqueous solutions containing silver ions and sulfite ions, leading to the formation of solid this compound, which can then be separated from the solution.

Stoichiometric Precipitation from Silver Nitrate (B79036) and Sodium Sulfite Solutions

The primary and most direct method for preparing this compound involves a double displacement reaction between silver nitrate (AgNO₃) and a soluble sulfite salt, such as sodium sulfite (Na₂SO₃). wikipedia.orguni.lu When aqueous solutions of these two compounds are combined in stoichiometric quantities, a precipitate of this compound is formed. wikipedia.org

The balanced chemical equation for this reaction is:

2AgNO₃(aq) + Na₂SO₃(aq) → Ag₂SO₃(s) + 2NaNO₃(aq) wikipedia.org

In this reaction, two moles of aqueous silver nitrate react with one mole of aqueous sodium sulfite to produce one mole of solid this compound and two moles of aqueous sodium nitrate. wikipedia.org The low solubility of this compound in water drives the reaction, causing it to precipitate out of the solution. uni.lu

Optimized Reaction Conditions for this compound Compound Formation and Purity

Achieving a high purity of the final this compound product requires careful control of the reaction and subsequent handling conditions. Following the precipitation, the mixture should be stirred for a period, typically around two hours, to ensure the reaction reaches completion. rmreagents.com

To isolate the pure compound, the following steps are crucial:

Filtration: The solid this compound precipitate is separated from the liquid supernatant which contains dissolved sodium nitrate. wikipedia.org

Washing: The collected precipitate is then washed thoroughly. Using well-boiled water is recommended to remove any remaining soluble impurities. wikipedia.org Washing with acetone (B3395972) is another reported method. rmreagents.com

Drying: Finally, the washed this compound is dried in a vacuum to remove any residual water without causing thermal decomposition. wikipedia.org

Novel Synthetic Approaches to this compound Compound Generation

Beyond the standard precipitation with sodium sulfite, other methods have been explored for the generation of this compound. One such alternative approach involves the use of sulfur dioxide gas.

In this method, sulfur dioxide (SO₂) is bubbled through an oxygen-free aqueous solution of silver nitrate. rmreagents.com This process also results in the precipitation of this compound. It is noted that preparing the compound in this manner can yield a precipitate that is nearly free from silver sulfate (B86663), a common impurity. rmreagents.com Another variation involves precipitating this compound from a silver sulfate (Ag₂SO₄) solution by reacting it with sodium sulfite. rmreagents.com

Complexation Chemistry of Silver I Sulfite Complexes

Thermodynamic Characterization of Silver(I) Sulfite (B76179) Complex Formation in Solution

The thermodynamic stability and species distribution of silver(I) sulfite complexes have been primarily investigated using electrochemical methods. These studies provide quantitative measures of the strength of the metal-ligand interactions.

Electrochemical investigations, such as those using a rotating disk electrode, have yielded stability constants for these complexes. The determined values are pβ₂ = 7.9 for the formation of [Ag(SO₃)₂]³⁻ and pβ₃ = 8.53 for [Ag(SO₃)₃]⁵⁻. researchgate.netresearchgate.net These constants underscore the significant stability of these complex ions in solution.

Table 1: Stability Constants of Silver(I) Sulfite Complexes

| Complex Species | pβ |

|---|---|

| [Ag(SO₃)₂]³⁻ | 7.9 researchgate.netresearchgate.net |

| [Ag(SO₃)₃]⁵⁻ | 8.53 researchgate.netresearchgate.net |

The equilibrium among silver(I) sulfite species is strongly influenced by the concentration of the free sulfite ligand (SO₃²⁻) in the solution. At lower concentrations of sulfite, the [Ag(SO₃)₂]³⁻ complex is expected to be the major species. As the sulfite concentration increases, the equilibrium shifts, favoring the formation of the higher-order complex, [Ag(SO₃)₃]⁵⁻. researchgate.net This dependence on ligand concentration is a fundamental characteristic of stepwise complex formation.

The pH of the solution is another critical parameter. It governs the speciation of the sulfite ligand itself. In aqueous solutions, sulfite (SO₃²⁻) is in equilibrium with bisulfite (HSO₃⁻) and sulfurous acid (H₂SO₃). wikipedia.orgwikipedia.org A decrease in pH (increase in acidity) will shift the equilibrium towards the protonated forms (bisulfite and sulfurous acid), thereby reducing the concentration of the free sulfite ion available to act as a ligand. Consequently, the formation and stability of the silver(I) sulfite complexes are pH-dependent, generally favoring more alkaline conditions where the sulfite ion is the predominant sulfur species.

Spectroscopic and Computational Probing of Silver(I) Sulfite Complex Structures

While electrochemical methods are powerful for determining thermodynamic stability, a combination of spectroscopic and computational techniques is essential for a detailed understanding of the geometric and electronic structures of silver(I) sulfite complexes.

Spectroscopic methods such as Fourier-transform infrared (FT-IR) and Raman spectroscopy can provide insights into the coordination environment. By comparing the vibrational spectra of the free sulfite ion with those of the silver(I) sulfite complexes, it is possible to deduce information about the metal-ligand bonding. For instance, shifts in the characteristic vibrational frequencies of the S-O bonds upon coordination to the silver(I) center can indicate the nature of the interaction. researchgate.netresearchgate.netcdnsciencepub.com Electronic spectroscopy (UV-Vis) can also be employed to study the charge-transfer transitions that often occur in these complexes upon formation. acs.orgresearchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool for elucidating the structures of metal complexes that may be difficult to isolate or characterize experimentally. journalssystem.comresearchgate.net DFT calculations can be used to model the geometries of the [Ag(SO₃)₂]³⁻ and [Ag(SO₃)₃]⁵⁻ complexes, predict their bond lengths and angles, and calculate theoretical vibrational spectra that can be compared with experimental results. acs.orgresearchgate.netmdpi.com Such studies, which have been applied to various other silver(I) complexes, could confirm the coordination number and geometry around the silver(I) center in its sulfite complexes. researchgate.netresearchgate.netresearchgate.net

Comparative Studies on Silver(I) Complexation by Sulfite and Alternative Ligands

Evaluating the complexation of silver(I) with sulfite in the context of other ligands, especially those containing sulfur, provides a broader perspective on its coordination chemistry.

Silver(I) is classified as a soft acid in the Hard-Soft Acid-Base (HSAB) theory, which explains its strong affinity for soft donor atoms like sulfur. Besides sulfite, silver(I) forms highly stable complexes with other sulfur-containing ligands such as thiosulfate (B1220275) (S₂O₃²⁻) and sulfide (B99878) (S²⁻).

The silver-thiosulfate complex, [Ag(S₂O₃)₂]³⁻, is famously utilized in photographic fixing due to its high stability, which allows it to dissolve unreacted silver halides. The stability of silver(I) complexes with various ligands generally follows the trend of the donor atom's softness, with sulfur ligands typically forming more stable complexes than many oxygen or nitrogen-based ligands. Comparing the stability constants reveals that silver(I) forms very stable complexes with a range of sulfur ligands, highlighting the favorable electronic interactions between the soft silver(I) cation and the polarizable sulfur donor atoms.

Electrochemical Investigations of Silver I Sulfite Systems

Electroreduction Kinetics of Silver(I) Sulfite (B76179) Complexesresearchgate.netvu.ltlmaleidykla.ltresearchgate.net

The study of the electroreduction kinetics of silver(I) sulfite complexes is crucial for understanding and optimizing the silver deposition process. Investigations have employed a variety of electrochemical techniques to determine key kinetic parameters and reaction mechanisms. researchgate.netlmaleidykla.ltresearchgate.net

Application of Rotation Disk Electrode Voltammetry for Kinetic Parameter Determinationresearchgate.netlmaleidykla.ltresearchgate.net

Rotation Disk Electrode (RDE) voltammetry has been a key technique for investigating the electroreduction kinetics of silver sulfite complexes. researchgate.netlmaleidykla.ltresearchgate.net By analyzing the relationship between current density and the electrode's rotation speed, researchers can distinguish between charge transfer and mass transport controlled processes.

Studies using RDE voltammetry have determined that the electroreduction of this compound complexes is hindered by a slow stage of silver ad-atom crystallization, particularly near equilibrium conditions. researchgate.net Analysis of RDE data from isopotential solutions—solutions with different compositions but the same equilibrium potential—has been instrumental in determining various kinetic parameters. researchgate.netlmaleidykla.ltresearchgate.net For instance, voltammograms corrected for diffusion effects have been used to derive the true kinetic current densities and analyze the charge transfer process. researchgate.net

Chronopotentiometric Analysis of Electrode Processes Involving Silver(I) Sulfiteresearchgate.netlmaleidykla.ltresearchgate.net

Chronopotentiometry, a method where a constant current is applied and the resulting potential change is measured over time, has been used to study the electrode processes at polarizations further from the equilibrium potential. lmaleidykla.ltresearchgate.net This technique is particularly useful for investigating processes where the initial stages, like silver electrocrystallization, are slow. researchgate.netlmaleidykla.lt

Chronopotentiometric measurements in this compound solutions show that the potential-time dependencies are linear only at small current densities and for short durations. lmaleidykla.lt An equation has been developed to account for the influence of both the metal complexes and the free ligand ions on the diffusion overvoltage over time. lmaleidykla.ltresearchgate.net This allows for the successful elimination of diffusion limitations from the experimental data, thereby enabling the determination of the charge transfer overvoltage values. lmaleidykla.ltresearchgate.net Analysis of chronopotentiograms has provided insights into the complexities of the deposition process, which can be affected by the slow crystallization of silver ad-atoms. vu.lt

Electrochemical Impedance Spectroscopy for Elucidating Reaction Mechanismsresearchgate.netresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the various processes occurring at the electrode-electrolyte interface. researchgate.netresearchgate.net By applying a small amplitude AC potential or current signal over a wide range of frequencies, an impedance spectrum is generated, which can be modeled using an equivalent electrical circuit to represent the different electrochemical steps (e.g., charge transfer, diffusion, double-layer charging, crystallization). researchgate.net

In the silver(I) sulfite system, EIS studies have confirmed the presence of a slow silver electrocrystallization stage. researchgate.net The analysis of impedance spectra, particularly using fast Fourier transform (FFT) EIS, has allowed for the investigation of the time-dependent nature of the electrode surface. researchgate.net For example, in a solution containing 0.05 M Ag(I) and 1.0 M Na₂SO₃, the mean duration of silver ad-atom diffusion on the surface to a crystallization center was found to increase during the initial moments of immersion before stabilizing. researchgate.net This indicates changes in the electrode surface state, such as recrystallization or adsorption/desorption of sulfite ions, over time. researchgate.net

Determination of Diffusion Coefficients for Silver(I) Sulfite Complexesresearchgate.netlmaleidykla.ltresearchgate.net

For a series of isopotential solutions, the diffusion coefficient for the silver(I) sulfite complexes was found to vary within the range of 3.36 × 10⁻⁶ to 5.54 × 10⁻⁶ cm²/s. researchgate.netlmaleidykla.ltresearchgate.net This value is approximately three times smaller than the diffusion coefficient of free (hydrated) silver ions, highlighting the effect of complexation on ion mobility. lmaleidykla.lt

Table 1: Determined Diffusion Coefficients for Silver(I) Sulfite Complexes

| Parameter | Value Range | Source |

|---|---|---|

| Diffusion Coefficient (D) | 3.36 × 10⁻⁶ – 5.54 × 10⁻⁶ cm²/s | researchgate.netlmaleidykla.ltresearchgate.net |

Elucidation of Reaction Orders and Degrees of Silver(I) Sulfite Complexationresearchgate.netlmaleidykla.ltresearchgate.net

The reaction order with respect to the ligand (sulfite) and the degree of complexation provide insight into the specific complex that participates directly in the charge transfer step. In solutions containing silver(I) and sulfite, complexes such as [Ag(SO₃)₂]³⁻ and [Ag(SO₃)₃]⁵⁻ are formed, with stability constants (pβ₂) of 7.9 and (pβ₃) of 8.53, respectively. researchgate.net

By analyzing the dependence of the exchange current density on the concentration of free sulfite ions in isopotential solutions, the reaction order for the electroreduction process was determined to be 0.67. researchgate.netlmaleidykla.ltresearchgate.net This non-integer value suggests a complex reaction mechanism. The degree of silver complexation, which represents the average number of sulfite ligands bound to a silver ion, was calculated to be in the range of 2.31 to 2.67. researchgate.netlmaleidykla.ltresearchgate.net

Table 2: Kinetic and Complexation Parameters

| Parameter | Determined Value | Source |

|---|---|---|

| Reaction Order (with respect to sulfite) | 0.67 | researchgate.netlmaleidykla.ltresearchgate.net |

| Degree of Complexation (x̄) | 2.31 – 2.67 | researchgate.netlmaleidykla.ltresearchgate.net |

Mechanism of Silver Electrocrystallization from Sulfite-Based Electrolytesresearchgate.netresearchgate.net

Analysis of data from RDE, chronopotentiometry, and EIS all point to the existence of a slow electrocrystallization stage, both near the equilibrium potential and at higher polarizations during the initial moments of deposition. researchgate.net The process involves the discharge of silver ions to form silver ad-atoms (atoms adsorbed on the surface), which then diffuse across the surface to incorporate into the crystal lattice at active sites, such as kinks and steps.

Investigation of Slow Crystallization Stages and Their Impact on Electrodeposition

The electroreduction of this compound complexes is notably hindered by a slow stage of silver electrocrystallization. researchgate.netresearchgate.net This phenomenon is particularly pronounced in the region of the equilibrium potential, complicating the analysis of the charge transfer stage. researchgate.netlmaleidykla.lt Studies utilizing methods such as rotation disk electrode (RDE) voltammetry, chronopotentiometry (CP), and electrochemical impedance spectroscopy (EIS) have consistently indicated the presence of this slow crystallization step. researchgate.net The influence of this stage is significant enough that it can obscure the kinetics of the charge transfer reaction itself. lmaleidykla.lt Furthermore, the impact of the slow crystallization stage on the electroreduction of silver becomes more significant the longer the silver electrode is immersed in the sulfite solution. researchgate.net

Influence of Electrode Polarization on Silver Electrocrystallization Dynamics

The dynamics of silver electrocrystallization are strongly influenced by the polarization of the electrode. As the electrode polarization becomes stronger, moving the potential further from equilibrium, the limiting effect of the slow crystallization stage diminishes. researchgate.netlmaleidykla.lt Chronoamperometric studies, which record current over time at a fixed potential, show that at low polarization (e.g., -0.02 V to -0.06 V), the current's change over time is indicative of slow crystallization of metal ad-atoms. vu.lt At higher cathodic polarizations, the process becomes increasingly governed by charge transfer and diffusion limitations, allowing for more reliable measurements of these kinetic parameters. lmaleidykla.ltvu.lt Therefore, to study the charge-transfer kinetics without the overwhelming influence of crystallization, it is necessary to perform measurements at relatively high values of electrode polarization. lmaleidykla.lt

Dynamics of Silver Ad-atom Diffusion and Surface Processes during Deposition

This technique allowed for the calculation of the mean duration of silver ad-atom diffusion on the electrode surface to the nearest crystallization center. It was observed that this duration changes with time upon initial contact with the electrolyte. researchgate.netnih.gov During the first 210 seconds of immersion, the mean diffusion time increased from 0.66 s to 1.77 s. researchgate.netnih.gov After this initial period, the process stabilized, and the mean duration of silver ad-atom diffusion reached a nearly constant value of approximately 1.56 s. researchgate.netnih.gov

Table 1: Mean Duration of Silver Ad-atom Diffusion Over Time This interactive table summarizes the findings on the mean time required for silver ad-atom diffusion on the electrode surface at different time points after immersion in a sulfite electrolyte. The data was obtained using Electrochemical FFT Impedance Spectroscopy.

| Time After Immersion (seconds) | Mean Diffusion Duration (seconds) |

|---|---|

| Initial | 0.66 |

| 210 | 1.77 |

| > 210 (Stabilized) | 1.56 |

Source: researchgate.netnih.gov

Surface Electrochemistry of Silver in Sulfite-Containing Solutions

Adsorption Phenomena of Sulfite Ions on Silver Electrode Surfaces

Investigations into the electrochemistry of silver in sulfite solutions indicate that the adsorption of sulfite ions onto the electrode surface plays a significant role. lmaleidykla.lt It has been determined that sulfite ions chemisorb on the silver surface, which can cause distortions in kinetic measurements. lmaleidykla.ltresearchgate.net X-ray photoelectron spectroscopy (XPS) studies on a silver monocrystal surface revealed the formation of a chemisorbed sulfite layer. lmaleidykla.ltresearchgate.net Further evidence comes from surface-enhanced Raman scattering (SERS), which showed that the spectrum of sulfite adsorbed on an electrochemically roughened silver surface is significantly different from anions that only adsorb electrostatically, indicating a strong chemical bond. researchgate.net

Formation and Characterization of Surface Coatings during Silver Electroreduction

The chemisorption of sulfite ions can lead to the formation of distinct surface coatings on the silver electrode. lmaleidykla.ltresearchgate.net The similarity between the SERS spectrum of adsorbed sulfite and the normal Raman spectrum of solid this compound has led to the assumption that a coating of this compound (Ag₂SO₃) develops on the silver surface during the process. lmaleidykla.ltresearchgate.net The formation of such surface layers or passive films can affect the reaction rate. vu.lt In analogous systems, such as gold deposition from sulfite solutions, a passive layer consisting of chemically adsorbed sulfite ions has also been suggested to form on the electrode surface. vu.lt

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound (Ag₂SO₃) | 3084149 |

| Silver (Ag) | 23954 |

| Sulfite (SO₃²⁻) | 1099 |

Source: wikipedia.orgnih.govnih.gov

Chemical Reactivity and Transformation Pathways of Silver Sulfite

Decomposition Pathways of Silver Sulfite (B76179)

Silver sulfite is known to be an unstable compound that decomposes when subjected to thermal stress or exposed to light. ereztech.comamericanelements.com

When heated, this compound undergoes decomposition, a process that can yield different products depending on the conditions. The primary and most frequently cited products of its thermal decomposition are silver dithionate (B1226804) (Ag₂S₂O₆) and silver sulfate (B86663) (Ag₂SO₄). ereztech.comamericanelements.comnih.gov This transformation highlights the compound's inherent instability upon heating. ereztech.com The decomposition is noted to occur at temperatures of 100°C. nih.gov

Some studies report alternative decomposition routes. For instance, heating silver(I) sulfite at temperatures over 100°C can also produce silver(I) sulfide (B99878) (Ag₂S) and silver sulfate. wikipedia.org Another observed pathway, particularly when this compound is suspended in boiling water, involves its transformation into silver sulfate and metallic silver. nih.gov Research conducted by Baubigny indicated that the decomposition is not always straightforward, with the majority of the compound transforming into silver dithionate. His experiments suggested that in dilute mixtures, over 80% of this compound decomposes to form dithionate. nih.gov Specifically, one set of experiments found that 98.84% of the this compound transformed into silver dithionate, while a much smaller fraction converted to silver sulfate. nih.gov Under certain conditions, thermal decomposition can also lead to the release of gaseous products, including sulfur oxides. nih.gov

The reaction for the primary decomposition pathway can be represented as: 2Ag₂SO₃(s) → Ag₂S₂O₆(s) + 2Ag(s)

And for the formation of sulfate: 2Ag₂SO₃(s) → Ag₂SO₄(s) + Ag₂O(s) + SO₂(g) (a proposed simplification)

A summary of key decomposition products is presented below.

| Condition | Primary Products Identified |

| General Heating | Silver dithionate, Silver sulfate ereztech.comamericanelements.com |

| > 100°C | Silver(I) sulfide, Silver sulfate wikipedia.org |

| Boiling Water | Metallic silver, Silver sulfate nih.gov |

In addition to thermal instability, this compound is sensitive to light. ereztech.comnih.gov Exposure to light induces decomposition, yielding the same primary products as thermal decomposition: silver dithionate and silver sulfate. ereztech.comamericanelements.comnih.gov This photochemical instability is a critical characteristic of the compound.

Redox Chemistry of this compound

The redox chemistry of this compound is dominated by the reduction of the silver(I) ion to its metallic state (Ag⁰). This process is fundamental in applications such as photography and has been the subject of detailed kinetic studies.

In solution, particularly in photographic processing, silver(I) sulfite complexes can be reduced to metallic silver by organic developing agents. ereztech.com These developing agents are organic reducing agents, such as hydroquinone (B1673460) and metol (B52040) (a derivative of p-aminophenol), which have an affinity for oxygen and can liberate metals from their salts. ereztech.comwikipedia.org

In a developer solution, the developing agent, which is typically ionized in an alkaline medium, induces a cascade effect around silver halide or sulfite particles. wikipedia.org This process involves the ionization of the silver salt and the subsequent reduction of silver ions to pure, metallic silver. wikipedia.orgnih.gov Studies have shown that the rate of reduction increases with the concentration of the this compound complex, indicating that the complex itself is directly reduced by the developing agent. ereztech.com The sulfite in the solution also plays a role in dissolving the silver salt grains, which can facilitate the developing agent's access to the silver ions for a more complete reduction. wikipedia.org

The kinetics of this compound reduction have been investigated using various electrochemical and chemical methods to understand the reaction mechanisms and rate-determining steps.

Electrochemical studies using techniques like chronopotentiometry and rotating disk electrode (RDE) voltammetry have provided significant insights into the electroreduction of this compound complexes. wikipedia.org These investigations have determined key kinetic parameters. For instance, the reaction order for the electroreduction was calculated to be 0.67. wikipedia.org This non-integer value suggests a complex reaction mechanism, possibly involving the participation of the AgSO₃⁻ complex in the charge transfer reaction. Diffusion coefficients for the silver complexes were found to be in the range of 3.36 × 10⁻⁶ to 5.54 × 10⁻⁶ cm²/s. wikipedia.org

Kinetic studies of the chemical reduction of this compound complexes in solution by developers like hydroquinone and metol revealed that the reaction rate is proportional to the surface area of the silver particles being formed. ereztech.com Importantly, the rate was not found to be controlled by diffusion. ereztech.com Instead, the rate of reduction appeared to be directly proportional to the concentration of the this compound complex, confirming that the complex is the species being actively reduced. ereztech.com

Table of Kinetic Parameters for this compound Reduction

| Parameter | Value/Finding | Method/Context |

|---|---|---|

| Reaction Order | 0.67 | Electroreduction of sulfite complexes wikipedia.org |

| Diffusion Coefficient | 3.36 × 10⁻⁶ – 5.54 × 10⁻⁶ cm²/s | Electroreduction of sulfite complexes wikipedia.org |

| Rate Dependence | Proportional to silver complex concentration | Chemical reduction by hydroquinone/metol ereztech.com |

Advanced Characterization Techniques for Silver Sulfite

Spectroscopic Methods for Molecular and Electronic Structure Characterization

Spectroscopic techniques are indispensable for probing the vibrational and electronic nature of silver sulfite (B76179).

Raman Spectroscopy

Micro-Raman spectroscopy is a powerful non-destructive technique used to identify the vibrational modes of a compound. For silver sulfite, Raman analysis reveals a spectrum with several characteristic peaks. Research has identified an intense, sharp band at approximately 964 cm⁻¹ and three weaker bands at 460 cm⁻¹, 602 cm⁻¹, and 1078 cm⁻¹. morana-rtd.com Additionally, a strong band is observed at 105 cm⁻¹ with a shoulder at 144 cm⁻¹. morana-rtd.com The similarity of the main vibrational frequencies to those of silver sulfate (B86663) (Ag₂SO₄) is noted, though the lower frequency bands help distinguish the two compounds. morana-rtd.com The sulfite ion (SO₃²⁻) in the structure is primarily responsible for these vibrational signatures.

| Raman Shift (cm⁻¹) | Intensity | Reference |

|---|---|---|

| 105 | Strong | morana-rtd.com |

| 144 | Shoulder | morana-rtd.com |

| 460 | Weak | morana-rtd.com |

| 602 | Weak | morana-rtd.com |

| 964 | Intense, Sharp | morana-rtd.com |

| 1078 | Weak | morana-rtd.com |

Electrochemical Impedance Spectroscopy (EIS)

To investigate the electronic properties and kinetic processes, such as electroreduction, electrochemical Fast Fourier Transform (FFT) impedance spectroscopy has been employed. Studies on this compound complexes in a sodium sulfite solution have used this technique to determine the time-dependent behavior of impedance. This analysis provides insights into the kinetics of the electroreduction of this compound complexes, a key aspect of its electronic behavior at interfaces.

Diffraction Techniques for Crystalline Structure Determination of this compound

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Structural studies have revealed that this compound crystallizes in a monoclinic system. wikipedia.org The specific space group is P2₁/c. wikipedia.org The crystal structure consists of silver ions (Ag⁺) and sulfite ions (SO₃²⁻) arranged in a specific lattice. Detailed crystallographic data, determined from single-crystal X-ray diffraction, provides the exact dimensions of the unit cell. This fundamental structural information was established in foundational studies of metal sulfites. iucr.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | wikipedia.org |

| Space Group | P2₁/c | wikipedia.org |

| Lattice Constant (a) | 4.6507 Å | wikipedia.org |

| Lattice Constant (b) | 7.891 Å | wikipedia.org |

| Lattice Constant (c) | 11.173 Å | wikipedia.org |

| Lattice Angle (β) | 120.7° | wikipedia.org |

Microscopic Analysis of this compound Morphology and Nanostructures

While extensive microscopic analysis exists for related silver compounds like silver sulfide (B99878) (Ag₂S) and silver sulfate (Ag₂SO₄), detailed morphological studies specifically on this compound are less common in the literature. However, its physical appearance is generally described as white crystals. wikipedia.org

The synthesis of this compound is often achieved through a precipitation reaction, for instance, by mixing solutions of silver nitrate (B79036) and sodium sulfite. wikipedia.org This process yields solid microcrystalline particles. The characterization of these microcrystals is essential for understanding their physical properties. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be employed to visualize the size, shape, and surface features of these this compound particles. Although specific research focusing on creating diverse this compound nanostructures is not widely documented, the formation of microcrystals is a key characteristic of its synthesis from aqueous solutions.

Theoretical and Computational Studies of Silver Sulfite Systems

Quantum Chemical Calculations for Electronic Structure and Bonding in Silver Sulfite (B76179)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of silver sulfite. While comprehensive theoretical studies focusing exclusively on the electronic structure of bulk this compound are not abundant in the literature, existing research and computational materials databases provide key insights.

DFT calculations have been referenced in studies where this compound is used as a photocatalyst or a substrate for Surface-Enhanced Raman Spectroscopy (SERS). researchgate.netrsc.org For instance, DFT has been employed to calculate the theoretical Raman spectra and molecular structures of organic pollutants as they adsorb onto Ag₂SO₃ surfaces, helping to interpret experimental SERS data. researchgate.net

The Materials Project, a prominent computational materials science database, lists DFT-calculated properties for this compound. These calculations confirm that Ag₂SO₃ crystallizes in a monoclinic structure with the space group P2₁/c. This structure is related to that of silver sulfide (B99878) (Ag₂S); the arrangement of the Ag₂S subarray within the this compound crystal adopts an anticotunnite-like structure, similar to Ag₂S under ambient conditions. acs.org In the case of Ag₂SO₃, the presence of oxygen atoms causes the [Ag₆] prisms to expand and form slightly warped chains.

The calculated energy band edge positions of Ag₂SO₃, based on Mulliken electronegativity and the material's band gap, are crucial for understanding its photocatalytic activity. researchgate.net Such computational approaches are vital for designing and explaining the performance of novel catalysts. rsc.org

Table 1: Crystallographic Data for this compound (Ag₂SO₃) from Computational Studies This table presents crystallographic data for this compound, primarily derived from DFT calculations available in the Materials Project database.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | |

| Formula Units (Z) | 4 | acs.org |

| Lattice Constant a | 4.650 Å | researchgate.net |

| Lattice Constant b | 7.891 Å | researchgate.net |

| Lattice Constant c | 11.173 Å | researchgate.net |

| Lattice Angle β | 120.7° | researchgate.net |

Molecular Modeling of this compound Interactions in Solution Phase

Molecular modeling, especially through molecular dynamics (MD) simulations, is used to study the dynamic behavior of molecules and their interactions in various phases. For this compound, such studies are particularly relevant for understanding its behavior in aqueous environments and during corrosion processes.

Direct molecular dynamics simulations focused on the behavior of bulk this compound dissolved in a solution phase are not widely documented. However, reactive force field (ReaxFF) MD simulations have provided significant insights into the role of this compound in the tarnishing of silver. These simulations revealed that this compound (Ag₂SO₃) acts as a stable intermediate product during the atmospheric corrosion of silver, preceding the formation of silver sulfate (B86663) (Ag₂SO₄). researchgate.netresearchgate.net This finding is crucial as it clarifies the chemical pathway of silver degradation in sulfur-containing environments. The studies noted that the final oxidation state of the sulfur species on the silver surface could be influenced by the presence of other ions, such as alkali cations. researchgate.net

While not direct simulations, electrochemical studies have determined key thermodynamic and transport properties of this compound complexes in aqueous solutions. researchgate.netresearchgate.net These experimental data are invaluable for the parameterization and validation of future molecular models. For example, the stability constants and diffusion coefficients of this compound complexes have been determined, providing benchmarks for computational models. researchgate.net

Table 2: Experimentally Determined Parameters for this compound Complexes in Aqueous Solution This table contains data obtained from electrochemical analysis that can inform and validate future molecular modeling simulations of this compound in solution.

| Parameter | Species/Condition | Value | Reference |

| Stability Constant (pβ₂) | [Ag(SO₃)₂]³⁻ | 7.9 | researchgate.net |

| Stability Constant (pβ₃) | [Ag(SO₃)₃]⁵⁻ | 8.53 | researchgate.net |

| Diffusion Coefficient | This compound Complexes | 3.36 × 10⁻⁶ to 5.54 × 10⁻⁶ cm²/s | researchgate.net |

| Degree of Complexation | Silver in Sulfite Solution | 2.31–2.67 | researchgate.net |

Simulation of Electrochemical and Decomposition Processes Involving this compound

Electrochemical Processes The simulation and modeling of electrochemical processes are essential for applications like electroplating and metal recovery. This compound electrolytes are considered a promising, less toxic alternative to traditional cyanide-based solutions for silver electrodeposition. grafiati.com The kinetics of the electroreduction of this compound complexes have been investigated using experimental methods coupled with theoretical modeling. researchgate.netgrafiati.com

Studies using techniques such as rotating disk electrode (RDE) voltammetry and electrochemical impedance spectroscopy (EIS) have shown that the electrodeposition of silver from sulfite electrolytes is influenced by a slow electrocrystallization stage on the electrode surface. researchgate.netgrafiati.com Analysis of impedance spectra suggests that the process is affected by the slow surface diffusion of silver ad-atoms to crystallization centers. researchgate.net Kinetic parameters, including a reaction order of 0.67 for the electroreduction process, have been determined from these combined experimental and modeling approaches. researchgate.netresearchgate.net

Decomposition Processes this compound is known to be an unstable compound. quora.com Reports indicate that it decomposes when exposed to light or heat. quora.com The decomposition products are identified as silver dithionate (B1226804) (Ag₂S₂O₆) and silver sulfate (Ag₂SO₄). quora.com

In the context of atmospheric corrosion, this compound has been identified as a key intermediate. osu.edu X-ray photoelectron spectroscopy studies of silver exposed to outdoor environments have shown the presence of Ag₂SO₃, suggesting it is a stable intermediate in the pathway to the more oxidized Ag₂SO₄. researchgate.net The presence of alkali cations appears to promote the further oxidation from sulfite to sulfate. osu.edu

Despite these observations, detailed computational simulations modeling the reaction pathways, transition states, and kinetics of this compound decomposition are not extensively reported in the searched literature. Such simulations could provide a deeper understanding of its instability and its role as a chemical intermediate.

Technological Applications Derived from Silver Sulfite Research

Development of Cyanide-Free Silver Electrodeposition Processes Utilizing Sulfite (B76179) Electrolytes

The electrodeposition of silver has historically been dominated by baths containing highly toxic cyanide compounds. wikipedia.org Research into silver sulfite complexes has been instrumental in developing viable, cyanide-free alternatives. researchgate.net Sulfite-based electrolytes are considered one of the most promising replacements for traditional cyanide solutions in silver plating. vu.lt These systems offer significant environmental and safety advantages over their cyanide-based counterparts. jentner.de Solutions based on silver complexes with sulfite are stable, can be used at room temperature, and exhibit high current efficiency and conductivity. mdpi.com

The fabrication of Micro-Electro-Mechanical Systems (MEMS) requires electroplating solutions with excellent properties to create high-aspect-ratio microstructures. researchgate.net this compound electrolytes have demonstrated particular suitability for these demanding applications. vu.lt The successful use of gold sulfite electrolytes in microtechnology paved the way for investigating similar silver-based systems. researchgate.net

This compound electrolytes are noted for their exceptional throwing power, which is a measure of an electrolyte's ability to deposit a uniform coating on an irregularly shaped object. researchgate.net This characteristic is critical in MEMS manufacturing to ensure consistent and reliable device performance. mdpi.com Furthermore, silver deposits derived from sulfite baths are of high quality, making them attractive for use in innovative technologies like MEMS. researchgate.net Although silver can form non-conductive sulfide (B99878) layers, which can be an obstacle in MEMS switches, its high electrical conductivity makes it a material of interest. osti.govberkeley.edu The development of cyanide-free sulfite processes provides a safer pathway to integrate silver's beneficial properties into MEMS devices. vu.lt

The quality of an electroplated layer is determined by its physical characteristics, including crystallinity, morphology, and roughness. Research has shown that the composition of the electrolyte bath, including the use of sulfite complexes, directly influences these properties. Silver coatings obtained from sulfite electrolytes are polycrystalline and can be nanocrystalline. researchgate.net

Studies comparing different electrolyte baths have provided insights into how sulfite systems control deposit characteristics. For instance, silver deposits from a bath containing 0.3 M AgNO₃ and 2.0 M Na₂SO₃ were found to be nanocrystalline with grain sizes in the range of 36.9 – 56.5 nm. researchgate.net The morphology and roughness of these deposits can be evaluated using techniques like Scanning Tunneling Microscopy (STM). researchgate.net While sulfite electrolytes can sometimes lead to dendritic growth, they can produce deposits with all the crystalline textures found in metallurgic silver. mdpi.comresearchgate.net This level of control over the final structure of the silver layer is crucial for both decorative and technical applications. jentner.de

Table 1: Comparison of Silver Electrodeposits from Various Electrolyte Baths This table is interactive. Users can sort the columns by clicking on the headers.

| Electrolyte Composition | Deposit Grain Size (nm) | Key Morphological Features | Source |

|---|---|---|---|

| 0.2 M KAg(CN)₂ + 0.5 M KCN + 0.2 M KOH | 36.9 - 56.5 | Lacks (220) texture | researchgate.net |

| 0.2 M KAg(CN)₂ + 2 M KCNS + 1 M K₂CO₃ | 36.9 - 56.5 | Contains all possible textures | researchgate.net |

| 0.3 M AgNO₃ + 2 M Na₂SO₃ | 36.9 - 56.5 | Contains all possible textures, similar to metallurgic silver | researchgate.net |

Fundamental Contributions to Photographic Science through this compound Reduction Kinetics

The classic black-and-white photographic process is a feat of applied chemistry, relying on the light-induced reduction of silver halide crystals to metallic silver. tandfonline.com While not a primary component of the photographic emulsion itself, the sulfite ion (typically from sodium sulfite) is a critical ingredient in photographic developers. fishersci.caculturalheritage.org Its role is deeply connected to the kinetics of silver reduction.

Q & A

Basic: How can high-purity silver sulfite be synthesized for controlled laboratory studies?

Answer:

High-purity Ag₂SO₃ can be synthesized via precipitation by mixing stoichiometric amounts of silver nitrate (AgNO₃) and sodium sulfite (Na₂SO₃) under inert conditions to prevent oxidation. Key steps include:

- Maintaining pH >7 to avoid decomposition to Ag₂S or Ag⁰ .

- Using degassed deionized water to minimize dissolved oxygen.

- Purification via repeated centrifugation and washing with ethanol.

Characterization should include XRD for crystallinity, ICP-OES for stoichiometry, and FTIR to confirm sulfite bonding .

Basic: What experimental methods are recommended for determining the solubility product (Ksp) of this compound?

Answer:

The Ksp of Ag₂SO₃ (1.50 × 10⁻¹⁴) can be determined using:

- Ion-selective electrode (ISE) : Measure [Ag⁺] in saturated solutions at 25°C, accounting for ionic strength adjustments with NaNO₃ .

- Conductometric titration : Track conductivity changes during AgNO₃ addition to Na₂SO₃, identifying the equivalence point.

- UV-Vis spectroscopy : Quantify sulfite via iodometric back-titration after filtering Ag₂SO₃ precipitates .

Basic: How can sulfite ions be quantified in systems containing this compound precipitates?

Answer:

To avoid interference from Ag⁺:

- Iodometric titration : Precipitate Ag⁺ with excess NaCl before titrating liberated I₂ from SO₃²⁻ oxidation .

- Electrochemical sensors : Use membrane-coated electrodes (e.g., Ag₂S-based) to selectively measure SO₃²⁻ without Ag⁺ interference .

- Ion chromatography : Separate ions post-filtration, using a carbonate eluent and suppressed conductivity detection .

Advanced: What factors influence the oxidative stability of this compound, and how can degradation pathways be elucidated?

Answer:

Ag₂SO₃ decomposes under light, acidic pH, or oxidizing agents. Methodological approaches include:

- Kinetic studies : Monitor SO₃²⁻ decay via HPLC under controlled O₂ partial pressures and pH (3–9) .

- Radical trapping : Use tert-butanol (TBA) to quench hydroxyl radicals (·OH) in UV/O₃ systems, isolating oxidation mechanisms .

- XPS analysis : Track sulfur speciation (S⁴⁺ → S⁶⁺) on Ag₂SO₃ surfaces post-oxidation .

Advanced: How can conflicting data on this compound’s catalytic activity in electron-transfer reactions be resolved?

Answer:

Discrepancies in reported rate constants (e.g., for sulfite activation by Cu₂S) arise from:

- pH variability : Redox potentials of sulfite species (HSO₃⁻ vs. SO₃²⁻) differ significantly at pH <7 vs. >9 .

- Surface passivation : Ag₂SO₃ may form inert layers on catalysts; use SEM-EDX to map surface composition changes .

- Control experiments : Compare sulfite decay rates in dark/light conditions and with/without radical scavengers .

Advanced: What computational and spectroscopic methods are suitable for modeling Ag₂SO₃ interactions in complex matrices?

Answer:

- DFT calculations : Model Ag₂SO₃’s electronic structure to predict adsorption energies with sulfides (e.g., Cu₂S) .

- In situ Raman spectroscopy : Track SO₃²⁻ vibrational modes during photodegradation .

- EPR spectroscopy : Detect transient radicals (e.g., SO₃·⁻) in advanced oxidation processes .

Advanced: How can sampling and subsampling errors be minimized in this compound studies?

Answer:

- Homogenization : Use cryogenic grinding for solid Ag₂SO₃ to ensure particle size uniformity .

- Incremental sampling : Collect ≥10 subsamples from different batch regions for dissolution assays .

- Error propagation analysis : Report combined uncertainties from weighing, dilution, and detector calibration .

Advanced: What best practices ensure reproducibility in this compound synthesis and characterization?

Answer:

- Detailed protocols : Document inert gas flow rates, stirring speeds, and drying temperatures .

- Supporting information : Provide raw XRD/FTIR data and ICP-OES calibration curves in supplementary files .

- Interlaboratory validation : Share samples with independent labs to verify Ksp and purity metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.